molecular formula C28H36O2Si B588262 4-(tert-Butyldiphenylsilyl)hydroxy Propofol CAS No. 1246816-09-0

4-(tert-Butyldiphenylsilyl)hydroxy Propofol

Cat. No.: B588262
CAS No.: 1246816-09-0
M. Wt: 432.679
InChI Key: BMNNMQPKHONECS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyldiphenylsilyl)hydroxy Propofol typically involves the protection of the hydroxyl group of Propofol with a tert-Butyldiphenylsilyl group. This process can be achieved through a reaction with tert-Butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine . The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyldiphenylsilyl)hydroxy Propofol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The tert-Butyldiphenylsilyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like TBAF (Tetrabutylammonium fluoride) can be used to remove the tert-Butyldiphenylsilyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

4-(tert-Butyldiphenylsilyl)hydroxy Propofol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(tert-Butyldiphenylsilyl)hydroxy Propofol involves its role as a protecting group. By attaching to the hydroxyl group of Propofol, it prevents unwanted reactions at this site, allowing for selective modifications of other functional groups. This selective protection is crucial in multi-step organic synthesis, where specific reactions need to be controlled.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-Butyldimethylsilyl)hydroxy Propofol: Similar protecting group but with dimethyl instead of diphenyl groups.

    4-(Trimethylsilyl)hydroxy Propofol: Uses a trimethylsilyl group for protection.

    4-(Methoxymethyl)hydroxy Propofol: Employs a methoxymethyl group as a protecting group.

Uniqueness

4-(tert-Butyldiphenylsilyl)hydroxy Propofol is unique due to the bulkiness and stability of the tert-Butyldiphenylsilyl group. This bulkiness provides steric hindrance, which can be advantageous in preventing side reactions. Additionally, the stability of the tert-Butyldiphenylsilyl group under various reaction conditions makes it a preferred choice for protecting hydroxyl groups in complex organic syntheses.

Properties

CAS No.

1246816-09-0

Molecular Formula

C28H36O2Si

Molecular Weight

432.679

IUPAC Name

4-[tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol

InChI

InChI=1S/C28H36O2Si/c1-20(2)25-18-22(19-26(21(3)4)27(25)29)30-31(28(5,6)7,23-14-10-8-11-15-23)24-16-12-9-13-17-24/h8-21,29H,1-7H3

InChI Key

BMNNMQPKHONECS-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C

Synonyms

4-(tert-Butyldiphenylsilyl)hydroxy-2,6-bis(1-methylethyl)phenol;  4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2,6-bis(1-methylethyl)phenol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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